Methyl 5-bromo-1H-indazole-4-carboxylate
Overview
Description
Methyl 5-bromo-1H-indazole-4-carboxylate: is a brominated derivative of indazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 5th position of the indazole ring and a carboxylate ester group at the 4th position. It is a versatile intermediate used in various chemical syntheses and research applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with indazole or its derivatives as the starting material.
Bromination: The indazole ring is brominated at the 5th position using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a suitable catalyst.
Carboxylation: The brominated indazole is then carboxylated to introduce the carboxylate ester group. This can be achieved using reagents like methyl chloroformate or dimethyl carbonate under controlled conditions.
Industrial Production Methods:
Batch Process: In an industrial setting, the synthesis is often carried out in a batch process to ensure precise control over reaction conditions and product quality.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the bromine atom into other functional groups.
Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles, leading to a variety of substituted indazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines are used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including indazole-4-carboxylic acid.
Reduction Products: Reduced derivatives, such as 5-bromo-1H-indazole-4-methanol.
Substitution Products: Substituted indazoles with different functional groups at the 5th position.
Scientific Research Applications
Chemistry: Methyl 5-bromo-1H-indazole-4-carboxylate is used as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands. Medicine: The compound is utilized in the development of new drugs, particularly in the fields of oncology and infectious diseases. Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Future Directions
Indazole derivatives, including “Methyl 5-bromo-1H-indazole-4-carboxylate”, continue to be of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on developing more efficient synthetic approaches and exploring their potential therapeutic applications .
Mechanism of Action
Target of Action
Indazole derivatives, which include methyl 5-bromo-1h-indazole-4-carboxylate, have been found to bind with high affinity to multiple receptors . These compounds have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Indazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple pathways . The downstream effects of these pathway alterations would depend on the specific biological context.
Pharmacokinetics
Indazole derivatives are generally highly soluble in water and other polar solvents , which could influence their bioavailability.
Result of Action
Indazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound could have diverse molecular and cellular effects.
Action Environment
Like other chemical compounds, its action and stability could be influenced by factors such as temperature, ph, and the presence of other chemicals .
Comparison with Similar Compounds
Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate: A nitro-substituted derivative with different chemical properties and applications.
5-Bromo-4-fluoro-1-methyl-1H-indazole:
Uniqueness: Methyl 5-bromo-1H-indazole-4-carboxylate is unique in its combination of bromine and carboxylate ester groups, which confer specific reactivity and utility in various chemical syntheses and research applications.
This comprehensive overview highlights the importance and versatility of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound in the field of chemistry and beyond.
Properties
IUPAC Name |
methyl 5-bromo-1H-indazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)8-5-4-11-12-7(5)3-2-6(8)10/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKNYIAOEMIAKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC2=C1C=NN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731109 | |
Record name | Methyl 5-bromo-1H-indazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40731109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1037840-79-1 | |
Record name | Methyl 5-bromo-1H-indazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40731109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 5-bromo-1H-indazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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